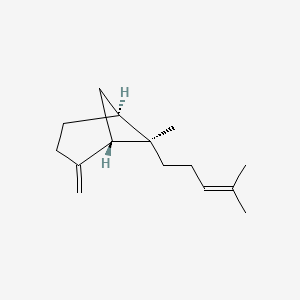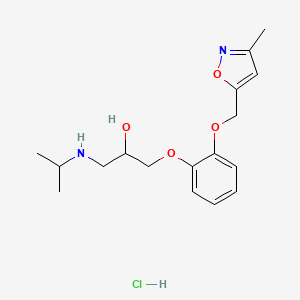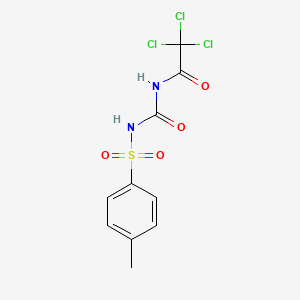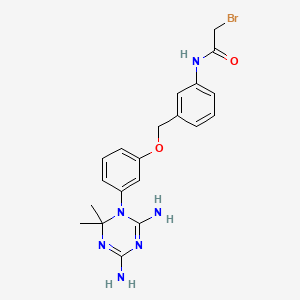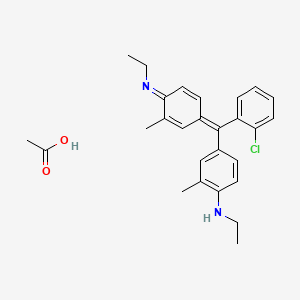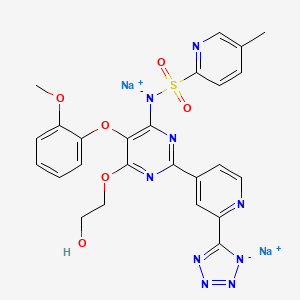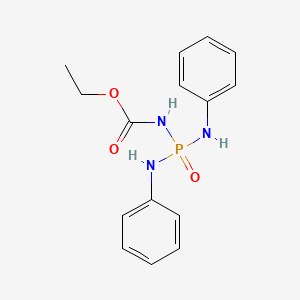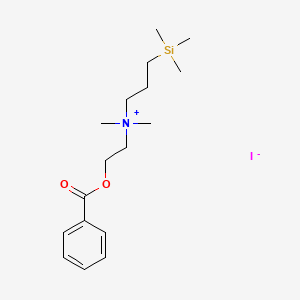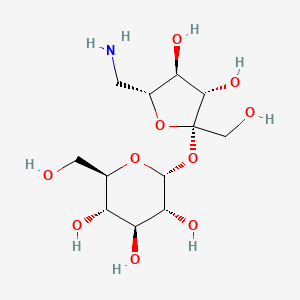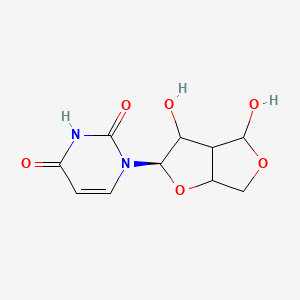
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is a nucleoside analogue with a unique structure that includes a formyl group at the 3’ position of the lyxo-pentofuranosyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal typically involves the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the formyl group at the 3’ position. The uracil base is then attached to the sugar moiety through a glycosidic bond. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic route described above, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: 1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Reduction: 1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its potential role in the modification of nucleic acids and its effects on biological processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mécanisme D'action
The mechanism of action of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The formyl group at the 3’ position can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Deoxy-3-C-allyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with an allyl group instead of a formyl group.
1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is unique due to the presence of the formyl group at the 3’ position, which can participate in various chemical reactions and potentially enhance its biological activity compared to similar compounds .
Propriétés
Numéro CAS |
130464-14-1 |
|---|---|
Formule moléculaire |
C10H12N2O6 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
1-[(2R)-3,4-dihydroxy-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c13-5-1-2-12(10(16)11-5)8-7(14)6-4(18-8)3-17-9(6)15/h1-2,4,6-9,14-15H,3H2,(H,11,13,16)/t4?,6?,7?,8-,9?/m1/s1 |
Clé InChI |
JDLALIPYZHDYAP-DQYLMENISA-N |
SMILES isomérique |
C1C2C(C([C@@H](O2)N3C=CC(=O)NC3=O)O)C(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)C(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


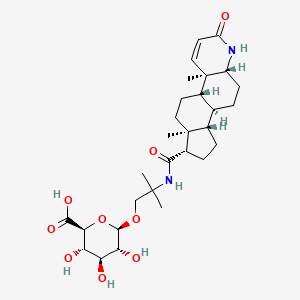
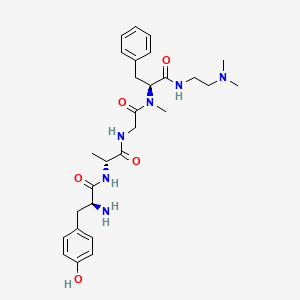
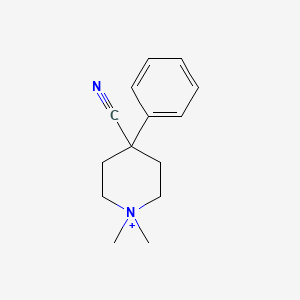
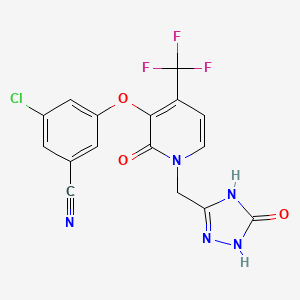
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
